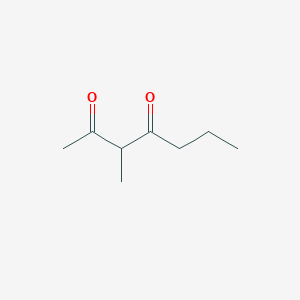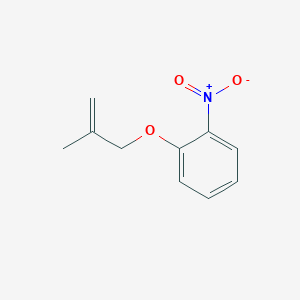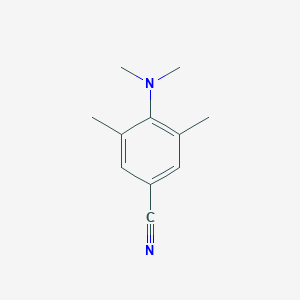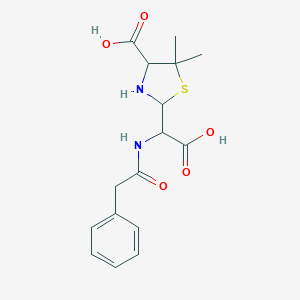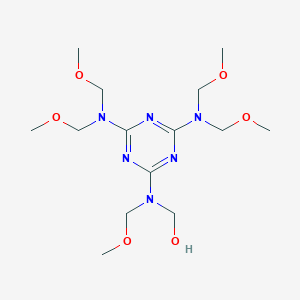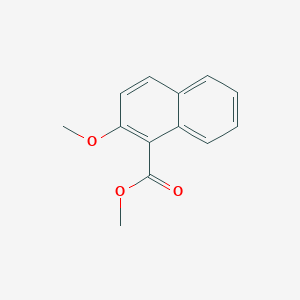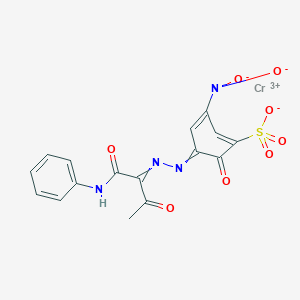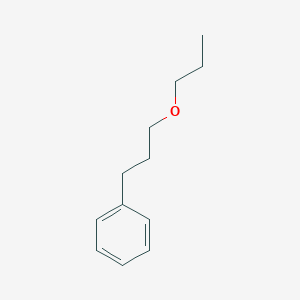
(3-Propoxypropyl)benzene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(3-Propoxypropyl)benzene, also known as P3PB, is an organic compound that belongs to the family of alkyl-substituted aromatic compounds. It is a colorless liquid that has a faintly sweet odor and is used in various applications, including as a solvent, intermediate, and fragrance ingredient. In recent years, P3PB has gained significant attention in the scientific community due to its potential use in various fields, including biomedical research, material science, and environmental chemistry.
Mecanismo De Acción
The mechanism of action of (3-Propoxypropyl)benzene is not fully understood. However, it is believed to interact with cellular structures, including the cell membrane and cytoskeleton. It has also been shown to bind to DNA and RNA, potentially affecting gene expression.
Efectos Bioquímicos Y Fisiológicos
(3-Propoxypropyl)benzene has been shown to have low toxicity and is generally considered safe for use in laboratory experiments. However, its effects on cellular function and metabolism are still being studied. It has been shown to induce apoptosis in cancer cells, indicating its potential use as an anticancer agent.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of (3-Propoxypropyl)benzene is its high cell permeability and low cytotoxicity, making it an ideal candidate for live-cell imaging. Additionally, its fluorescent properties make it easy to detect and track in cellular structures. However, (3-Propoxypropyl)benzene is relatively expensive and may not be suitable for large-scale experiments.
Direcciones Futuras
There are several future directions for the use of (3-Propoxypropyl)benzene in scientific research. One potential application is its use as a fluorescent probe for imaging cellular structures in vivo. Additionally, (3-Propoxypropyl)benzene could be used as a building block for the synthesis of new materials with unique properties. Further studies are needed to fully understand the mechanism of action of (3-Propoxypropyl)benzene and its potential use in various fields, including biomedical research, material science, and environmental chemistry.
Conclusion:
In conclusion, (3-Propoxypropyl)benzene is a versatile compound that has gained significant attention in the scientific community due to its potential use in various fields. Its high cell permeability and low cytotoxicity make it an ideal candidate for live-cell imaging, and its fluorescent properties make it easy to detect and track in cellular structures. Further studies are needed to fully understand the mechanism of action of (3-Propoxypropyl)benzene and its potential use in various fields.
Métodos De Síntesis
The synthesis of (3-Propoxypropyl)benzene can be achieved through various methods, including the reaction of propylene oxide with benzene in the presence of an acidic catalyst. Another method involves the reaction of 3-chloropropylbenzene with sodium propoxide. Both methods yield (3-Propoxypropyl)benzene with high purity and yield.
Aplicaciones Científicas De Investigación
(3-Propoxypropyl)benzene has been extensively studied for its potential use in biomedical research, particularly as a fluorescent probe for imaging cellular structures. It has been shown to have high cell permeability and low cytotoxicity, making it an ideal candidate for live-cell imaging. Additionally, (3-Propoxypropyl)benzene has been used as a building block for the synthesis of various materials, including polymers and liquid crystals.
Propiedades
Número CAS |
14289-73-7 |
|---|---|
Nombre del producto |
(3-Propoxypropyl)benzene |
Fórmula molecular |
C12H18O |
Peso molecular |
178.27 g/mol |
Nombre IUPAC |
3-propoxypropylbenzene |
InChI |
InChI=1S/C12H18O/c1-2-10-13-11-6-9-12-7-4-3-5-8-12/h3-5,7-8H,2,6,9-11H2,1H3 |
Clave InChI |
VUNSFNVCZZAWNV-UHFFFAOYSA-N |
SMILES |
CCCOCCCC1=CC=CC=C1 |
SMILES canónico |
CCCOCCCC1=CC=CC=C1 |
Otros números CAS |
14289-73-7 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



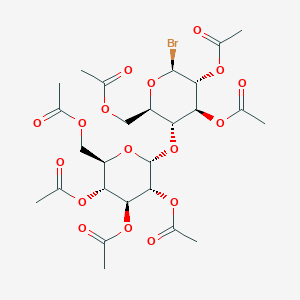
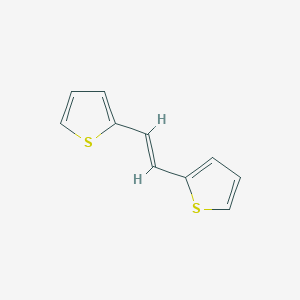
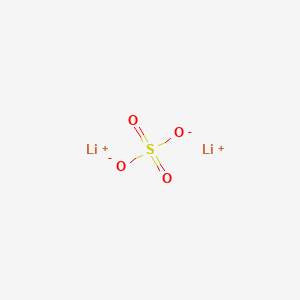
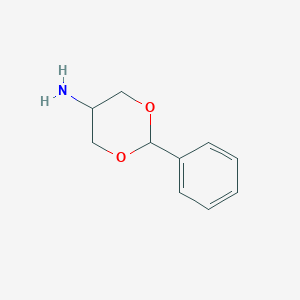
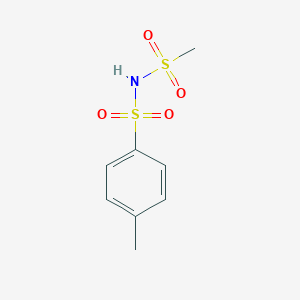
![2-Methoxy-4-(5,5,6-trimethylbicyclo[2.2.1]hept-2-yl)phenol](/img/structure/B82552.png)

